molecular formula C17H19NO3 B291762 N-(4-ethylphenyl)-2,4-dimethoxybenzamide

N-(4-ethylphenyl)-2,4-dimethoxybenzamide

Cat. No.: B291762
M. Wt: 285.34 g/mol
InChI Key: NZCKBDCRBKNZMA-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2,4-dimethoxybenzamide is a benzamide derivative featuring a 2,4-dimethoxy-substituted benzoyl moiety and a 4-ethylphenyl group attached to the amide nitrogen. This compound is structurally characterized by its electron-donating methoxy groups at positions 2 and 4 of the benzene ring, which influence electronic distribution and solubility, and the ethyl substituent on the aniline moiety, which enhances lipophilicity.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-(4-ethylphenyl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C17H19NO3/c1-4-12-5-7-13(8-6-12)18-17(19)15-10-9-14(20-2)11-16(15)21-3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

NZCKBDCRBKNZMA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities between N-(4-ethylphenyl)-2,4-dimethoxybenzamide and related benzamide derivatives:

Compound Name Substituents on Benzamide Aniline Substituent Molecular Weight (g/mol) Key Spectral Data (NMR/MS) Notable Properties/Applications
This compound 2,4-dimethoxy 4-ethylphenyl 299.34 Not reported in evidence Potential PPI inhibitor (inferred)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide 2,4-dimethoxy 4-(benzimidazol-2-yl)phenyl 387.41 1H NMR (DMSO-d6): δ 8.13 (bs), 7.32–7.29 (m) FERM domain inhibitor (MSN/CD44 targets)
N-(2-Aminoethyl)-N-(4-chlorophenyl)-2,4-dimethoxybenzamide 2,4-dimethoxy 4-chlorophenyl + aminoethyl 335.6 (M+H)+ ESI MS: m/z 335.6; 1H NMR: δ 3.69 (s, OCH3) Trypanosoma brucei inhibitor
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide 2,4-dimethoxy Benzothiazole (Br, ethyl) 421.30 CAS: 865544-31-6 Heterocyclic electronics modulation
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-methoxy, 4-methyl 4-chlorophenyl 289.75 Fluorescence intensity studies Spectroscopic properties analysis

Spectral and Analytical Comparisons

  • NMR Signatures : Methoxy groups in 2,4-dimethoxybenzamides consistently appear at δ 3.5–3.7 ppm in 1H NMR (e.g., δ 3.69 and 3.52 ppm in ). Aromatic protons in ethylphenyl or chlorophenyl derivatives resonate at δ 6.4–8.1 ppm, varying with substituent electronic effects.
  • Mass Spectrometry : ESI-MS data for compound 39 (m/z 335.6) and benzothiazole derivatives (MW 421.30) highlight molecular weight differences critical for structural confirmation.

Hypothesized Structure-Activity Relationships (SAR)

  • Methoxy Positioning : 2,4-Dimethoxy substitution may optimize hydrogen bonding compared to 3,4-dimethoxy isomers (e.g., ).
  • Aniline Substituents: Ethyl groups enhance membrane permeability, while charged groups (e.g., aminoethyl in ) improve solubility but may reduce blood-brain barrier penetration.
  • Heterocycles: Benzimidazole/benzothiazole derivatives likely target specific enzyme pockets via π-π interactions, contrasting with the ethylphenyl group’s role in nonpolar interactions.

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